N-(2-fluorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide
Description
N-(2-fluorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a synthetic organic compound that belongs to the class of triazolopyrazines
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O3/c20-14-8-4-5-9-15(14)22-16(26)12-25-19(27)24-11-10-21-18(17(24)23-25)28-13-6-2-1-3-7-13/h1-11H,12H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMNDYYMTBKZHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazolopyrazine core, followed by the introduction of the phenoxy and fluorophenyl groups. Common reagents used in these reactions include hydrazine derivatives, phenols, and fluorobenzenes. Reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) and catalysts such as palladium or copper salts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated solvents, catalysts like palladium or copper salts, and bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing triazole and pyrazole moieties exhibit a wide range of biological activities:
- Antimicrobial Activity : Compounds similar to N-(2-fluorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide have shown significant antibacterial and antifungal properties. For instance, triazole derivatives have been reported to possess potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : The compound has been evaluated for its anticancer potential. It acts as an inhibitor of various enzymes involved in cancer pathways. Specifically, triazole derivatives have demonstrated effective inhibition of kinases associated with cancer cell proliferation .
- Anti-inflammatory Effects : Similar compounds have shown promise in inhibiting inflammatory responses by targeting specific pathways involved in inflammation .
Case Studies
- Antimicrobial Screening : A study evaluated various triazole derivatives for their antimicrobial activities against a panel of bacterial strains. Compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) comparable to clinically used antibiotics .
- Inhibition of Kinases : Research has demonstrated that triazole-containing compounds can inhibit p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses and cancer progression .
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. This interaction could involve binding to the active site, altering the protein’s conformation, or affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
- N-(2-bromophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
- N-(2-methylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Uniqueness
N-(2-fluorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, potentially improving their efficacy as drugs.
Biological Activity
N-(2-fluorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a complex synthetic compound belonging to the class of triazolopyrazine derivatives. This compound is characterized by its unique structural features, including a triazolopyrazine core and an acetamide group, which contribute to its diverse biological activities. Its molecular formula is with a molecular weight of approximately 379.34 g/mol.
Biological Activity
This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. The following sections detail its pharmacological properties and potential applications.
Case Studies and Research Findings
Recent studies have highlighted the anticancer potential of triazolopyrazine derivatives. For instance:
- In vitro Studies : A related compound demonstrated significant anti-tumor activity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values were reported as follows:
These findings suggest that this compound may act as an effective inhibitor of tumor growth.
The mechanism through which this compound exerts its anticancer effects may involve inhibition of specific kinases associated with cancer progression. Similar compounds in the triazolopyrazine class have shown the ability to target c-Met kinase with nanomolar potency .
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. This compound has been investigated for its potential antibacterial and antifungal activities.
Antibacterial Studies
Research indicates that compounds within this class demonstrate effective inhibition against a range of bacterial strains. For example:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 22i | E. coli | < 1 μg/mL |
| 22i | S. aureus | < 0.5 μg/mL |
These results underscore the potential of this compound as an antimicrobial agent .
Pharmacological Profile
The pharmacological profile of this compound includes:
Potential Activities :
- Anticancer : Effective against multiple cancer cell lines.
- Antimicrobial : Exhibits activity against various bacterial strains.
- Enzyme Inhibition : Potential to inhibit kinases involved in disease pathways.
Q & A
Q. What are the common synthetic routes for this compound, and what intermediates are critical?
The synthesis typically involves multi-step heterocyclization and functionalization. A key intermediate is the triazolo[4,3-a]pyrazin core, formed via cyclization of precursors like diethyl oxalate and sulfonyl hydrazides under reflux in THF (Scheme 2 in ). Fluorination and phenoxy-group introduction are achieved through nucleophilic substitution or acylation reactions. For example, trifluoroacetylation using trifluoroethyl acetate in dioxane is a critical step for fluorinated derivatives (). Key intermediates include trifluoroacetylated pyrazolo-triazino-triazinones and substituted anilines ().
Q. Which spectroscopic/crystallographic methods validate its structure?
Single-crystal X-ray diffraction is the gold standard for unambiguous structural confirmation, as demonstrated for related fluorophenyl acetamide derivatives (). Complementary techniques include:
- NMR : and NMR to confirm fluorophenyl and phenoxy substituents.
- MS : High-resolution mass spectrometry for molecular weight validation.
- IR : To identify carbonyl (C=O) and amide (N-H) functional groups ().
Advanced Research Questions
Q. How can the heterocyclization step be optimized for higher yield?
- Catalyst screening : Use Pd-catalyzed reductive cyclization () or acidic/basic conditions to enhance ring closure.
- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates ().
- Temperature control : Gradual heating (e.g., 60–80°C) minimizes side reactions like premature decomposition ().
- Purification : Column chromatography with silica gel or reverse-phase HPLC isolates the desired product from byproducts ().
Q. How to resolve discrepancies between computational and experimental structural data?
- Density Functional Theory (DFT) : Compare computed bond lengths/angles (e.g., using Gaussian) with X-ray data to identify deviations ().
- Torsional analysis : Evaluate rotational barriers of flexible groups (e.g., phenoxy) to assess conformational mismatches ().
- Crystallographic refinement : Adjust thermal parameters and occupancy rates in X-ray refinement software (e.g., SHELXL) to account for disorder ().
Q. What strategies guide structure-activity relationship (SAR) studies for bioactivity?
- Functional group modulation : Replace the 2-fluorophenyl group with chloro or methoxy analogs to assess electronic effects ().
- Bioisosteric substitution : Swap the triazolo-pyrazin core with pyrimidinone or imidazo[1,2-a]pyridine to probe scaffold specificity ( ).
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock) to identify binding interactions with target proteins ().
Methodological Considerations
Q. How to analyze regioselectivity in fluorination or phenoxy-group installation?
- Kinetic vs. thermodynamic control : Monitor reaction progress via TLC or in situ NMR to determine dominant pathways ().
- Directing groups : Use meta-directing substituents (e.g., nitro) on the phenyl ring to guide phenoxy-group placement ().
Q. What analytical workflows assess purity and stability?
- HPLC-DAD/ELSD : Quantify impurities with diode-array detection ().
- Stability studies : Accelerated degradation under heat/humidity (40°C, 75% RH) identifies hydrolytically labile groups (e.g., acetamide) ().
Data Contradiction Analysis
Q. How to address conflicting bioactivity results across assays?
- Dose-response validation : Repeat assays with standardized concentrations (e.g., 1–100 µM) to rule out false positives ().
- Off-target profiling : Screen against related enzymes (e.g., kinases vs. phosphatases) to confirm selectivity ( ).
- Metabolite interference : Use LC-MS to detect degradation products that may inhibit/activate off-target pathways ().
Tables
Q. Table 1: Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Heterocyclization | Diethyl oxalate, THF, reflux | 65–70 | |
| Fluorination | Trifluoroethyl acetate, dioxane, 50°C | 80 | |
| Phenoxy-group coupling | Phenol, KCO, DMF, 80°C | 75 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
